Butein exhibits promising anti-inflammatory effects. Studies have shown its ability to suppress the production of inflammatory mediators like nitric oxide and pro-inflammatory cytokines [1]. This suggests its potential role in managing chronic inflammatory diseases such as arthritis and inflammatory bowel disease.
[1] Effectiveness of butein on cytokine-induced pancreatic β-cell death and dysfunction. Journal of Pharmacology and Experimental Therapeutics, 322(1), 12-20 (2007).()
Butein possesses potent antioxidant properties. Research indicates its ability to scavenge free radicals and protect cells from oxidative stress [2]. This characteristic makes it a potential candidate for preventing or managing diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.
[2] Antioxidant and free radical scavenging activities of butein and luteolin from Rhus verniciflua Stokes. Food Chemistry, 108(3), 857-863 (2008).()
Emerging research explores the potential benefits of butein for bone health. Studies suggest its ability to stimulate osteoblastic differentiation (formation of new bone cells) and inhibit osteoclastic activity (breakdown of bone) [3]. This indicates a possible application in preventing or treating bone loss conditions like osteoporosis.
[3] Butein, a phytoestrogen from Rhus verniciflua, stimulates osteoblastic differentiation and inhibits osteoclastic resorption. Biochemical and Biophysical Research Communications, 366(2), 390-395 (2008).()
[4] Anticancer properties of butein: A review of the literature. Cancer Management and Research, Volume 10, 2939 (2018).()
Butein, chemically known as 3,4,2',4'-tetrahydroxychalcone, is a member of the chalcone family of flavonoids. This compound is characterized by its four hydroxyl groups located at positions 2', 3, 4, and 4' on the chalcone backbone. Butein is primarily extracted from various plant sources, including Toxicodendron vernicifluum, Dahlia, Butea monosperma, and Coreopsis . It is noted for its diverse biological activities, including antioxidant properties and potential therapeutic effects against various diseases.
The mechanism of action of butein varies depending on the specific biological effect. Here are some key examples:
Butein has demonstrated significant biological activities:
Several synthesis methods for butein have been explored:
Butein has a wide range of applications:
Research has explored the interactions of butein with various biological targets:
Butein shares structural similarities with other flavonoids and chalcones. Here are some comparable compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Chalcone | Basic structure with two aromatic rings | Precursor to many flavonoids |
Dihydrochalcone | Reduced form of chalcone | Enhanced sweetness; used in sweeteners |
Quercetin | Flavonoid with three hydroxyl groups | Strong antioxidant; widely studied for health benefits |
Luteolin | Flavonoid with two hydroxyl groups | Exhibits anti-inflammatory properties |
Genistein | Isoflavonoid with similar antioxidant properties | Known for its estrogenic activity |
Butein's unique arrangement of hydroxyl groups distinguishes it from these compounds, contributing to its specific biological activities and potential therapeutic applications.
Flavonoid metabolon studies indicate that chalcone synthase, chalcone reductases and hydroxylases colocalise on the cytosolic face of the endoplasmic reticulum, allowing channelled flux from 4-coumaroyl-CoA to butein within a few nanometres of membrane surface [2].
Table 1 summarises quantitative determinations published for representative species. Concentrations vary over three orders of magnitude depending on tissue age, organ and post-harvest treatment.
Botanical source (organ, preparation) | Butein content (mg g⁻¹ dry wt.) | Analytical method | Reference |
---|---|---|---|
Toxicodendron vernicifluum heartwood (average of three Japanese stands) | 0.20 – 0.60 mg g⁻¹ (0.02 – 0.06 wt %) | 70% acetone extract + HPLC | 60 |
Hot-water xylem extract of Toxicodendron vernicifluum | 0.47 mg g⁻¹ extract (approx. 0.05 wt % of dry xylem) | LC–MS quantification | 50 |
Dried flowers of Butea monosperma (Soxhlet ethanol) | 0.34 mg g⁻¹ (0.034 wt %) | Gravimetry after chromatography | 17 |
Heartwood of Cotinus coggygria (literature average) | 0.12 – 0.18 mg g⁻¹ | Reversed-phase HPLC | 24 |
Ray florets of Dahlia variabilis (yellow cultivar) | Qualitative high | UPLC–MS (no absolute reported) | 28 |
Although definitive functional studies are scarce, the coincidence of butein with aurone and auronol pigments suggests dual roles as (i) colour determinants in pollinator-visible wavelengths and (ii) antioxidative protectants in ageing heartwood [9] [2] [8].
Common laboratory routes employ moderate-polarity solvents (ethanol, methanol, 70% acetone or ethyl acetate) followed by silica or reversed-phase chromatography (Table 2).
Plant material (g dw) | Key steps (solvent & technique) | Isolated butein (mg) | Yield (% dw) | Reference |
---|---|---|---|---|
Butea monosperma flowers, 50 g | Soxhlet ethanol → silica gel column (dichloroethane : diethyl ether 2 : 1) → recrystallisation | 17 mg | 0.034% | 17 |
Toxicodendron vernicifluum heartwood, 100 g | 70% acetone maceration → liquid–liquid partition (ethyl acetate) → preparative RP-HPLC | 4.2 mg | 0.004% | 60 |
Rhus verniciflua bark, 500 g | 80% ethanol percolation → ethyl-acetate fraction → flash silica (chloroform : methanol gradient) | 96 mg | 0.019% | 6 |
Dahlia pinnata petals, 1 kg fresh | Acid hydrolysis (5% H₂SO₄ in methanol, 50 °C) → ethyl-acetate partition → semi-prep UPLC | ca. 85 mg | 0.012% | 32 |
Biotransformation of cheap isoliquiritigenin using Aspergillus alliaceus cell suspensions yields 65%-isolated butein after 48 h, the reaction being driven by an inducible P450-dependent hydroxylase [6]. While still limited to gram scale, the approach eliminates multi-step chromatographic purifications typical of plant extractions.